KDM5-C49, also known as KDM5-C49, is a chemical compound primarily utilized in biochemical and pharmacological research. It functions as an inhibitor of histone demethylases, specifically targeting the KDM5 family of enzymes [, ]. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. As a research tool, KDM5-C49 helps scientists investigate the function of KDM5 enzymes and their impact on various cellular processes.
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the molecular formula , features a unique structure that may facilitate various biological activities, particularly in the modulation of cellular processes and gene expression .
The compound falls under the category of heterocyclic compounds, specifically isonicotinic acid derivatives. It contains multiple functional groups, including dimethylamino and ethylamino moieties, which contribute to its pharmacological properties.
The synthesis of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid typically involves multi-step organic synthesis techniques. The process often includes the following key steps:
Technical details regarding specific reagents and conditions (e.g., temperature, solvent choice) can vary based on the desired yield and purity of the final product .
This structure highlights its complexity and potential interactions with biological targets.
The compound can undergo various chemical reactions typical for amines and carboxylic acids, including:
These reactions are crucial for understanding its reactivity and potential modifications for enhanced biological activity.
The mechanism of action for 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is primarily linked to its ability to modulate kinase activity within cells. This modulation can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Data indicates that compounds like this one may inhibit specific kinases associated with cancer progression or other diseases, thereby presenting opportunities for therapeutic intervention .
Relevant analyses include melting point determination and spectroscopic characterization (e.g., NMR, IR spectroscopy), which confirm structural integrity and purity .
The primary applications of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid include:
This compound features a complex isonicotinic acid core linked to a tertiary amine-containing chain via an amide bond. Its systematic IUPAC name is 2-[[[2-[2-(Dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid, reflecting the sequential connectivity of its functional groups [1]. The molecular formula is C₁₅H₂₄N₄O₃, yielding a molecular weight of 308.38 g/mol [1] [2].
The structure comprises three key moieties:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-[[[2-[2-(Dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid |
CAS Number | 1596348-16-1 |
Common Synonyms | KDM5-C49, KDOAM-20, 6OQJ5L847C |
Molecular Formula | C₁₅H₂₄N₄O₃ |
Molecular Weight | 308.38 g/mol |
InChIKey | RGGMVQDDHDCRDM-UHFFFAOYSA-N |
Table 2: Structural and Physicochemical Properties
Property | Value |
---|---|
Predicted Boiling Point | 531.0 ± 50.0 °C |
Predicted Density | 1.168 ± 0.06 g/cm³ |
pKa (carboxylic acid) | 3.16 ± 0.10 |
Physical Form | Colorless to light yellow solid |
Storage Conditions | 2–8°C, inert atmosphere, dark |
This molecule emerged from targeted histone demethylase inhibitor programs circa 2015. Researchers designed it to selectively antagonize the KDM5/JARID1 family of lysine demethylases, enzymes critical in epigenetic gene regulation [2] [5]. Its discovery was contemporaneously reported with crystallographic studies:
Synthetic routes exploited amide coupling strategies, though detailed procedures remain proprietary. The compound was assigned identifiers (e.g., UNII-6OQJ5L847C) shortly after its biochemical characterization [1] [2].
This molecule exemplifies rational epigenetic drug design targeting oncogenic pathways. Its significance spans three domains:
A. Biochemical SelectivityIt inhibits KDM5 subfamily demethylases with nanomolar potency and >25-fold selectivity over KDM6B [5]:
Table 3: Inhibitory Activity Against KDM5 Demethylases
Enzyme | IC₅₀ (nM) | Selectivity vs. KDM6B |
---|---|---|
KDM5A | 40 | >25-fold |
KDM5B | 160 | >25-fold |
KDM5C | 100 | >25-fold |
B. Mechanism of ActionX-ray structures reveal it chelates the active-site metal ion (Zn²⁺/Ni²⁺) via its carboxylic acid and amide carbonyl groups. Concurrently, its pyridine ring engages in π-stacking with phenylalanine residues (e.g., F979 in KDM5B), while the dimethylaminoethyl chain occupies a hydrophobic subpocket [3] [5].
C. Cellular ImpactIn multiple myeloma cells, its ethyl ester prodrug (KDM5-C70) elevates genome-wide H3K4me3 levels – a histone mark associated with transcriptional activation – and exerts antiproliferative effects [5]. This validates KDM5 inhibition as a strategy for cancer therapy.
D. Synthetic ChallengesIts synthesis requires sequential amide bond formations and protecting group strategies to avoid side reactions. The isonicotinic acid moiety may be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura), though specific industrial routes remain unpublished [2] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7